molecular formula C18H19N5O3 B2901917 4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-05-5

4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2901917
CAS No.: 941884-05-5
M. Wt: 353.382
InChI Key: JMFPKWADJMXLSM-UHFFFAOYSA-N
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Description

4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a sophisticated pyrazolo[3,4-d]pyridazine core-based compound designed for advanced pharmacological and oncological research. This synthetic small molecule is part of a class of heterocyclic compounds known for their significant potential as protein kinase inhibitors . Its structure incorporates a morpholino group linked via an oxoethyl spacer, a design feature intended to enhance binding interactions and optimize physicochemical properties for biological activity. The 1-phenyl substitution further contributes to its unique molecular profile, making it a valuable chemical tool for probing enzyme function and cellular signaling pathways. The primary research value of this compound lies in its application as a key intermediate or lead compound in the discovery and development of targeted therapeutics, particularly in oncology. Fused heterocyclic scaffolds, such as the pyrazolo[3,4-d]pyridazine core of this molecule, are frequently explored as ATP-competitive inhibitors directed against kinases that are critical in cancer cell proliferation and survival . Researchers can utilize this compound to investigate structure-activity relationships (SAR), to study kinase inhibition mechanisms, and to develop new agents for diseases like glioblastoma multiforme (GBM) and other aggressive cancers characterized by dysregulated kinase signaling . Its mechanism of action is hypothesized to involve interaction with the kinase domain of specific protein targets, potentially leading to the suppression of downstream signaling cascades. This product is intended for use in strictly controlled laboratory settings only. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-13-15-11-19-23(14-5-3-2-4-6-14)17(15)18(25)22(20-13)12-16(24)21-7-9-26-10-8-21/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFPKWADJMXLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Pyrazolo[3,4-d]pyridazin-7(6H)-one core : Derived from cyclization of a pyrazole-hydrazine precursor.
  • 4-Methyl and 1-phenyl substituents : Introduced via electrophilic substitution or pre-functionalized starting materials.
  • 6-(2-Morpholino-2-oxoethyl) side chain : Likely incorporated through Michael addition or nucleophilic acyl substitution.

Retrosynthetic pathways suggest two primary strategies:

  • Path A : Late-stage introduction of the morpholinoethyl group after core formation.
  • Path B : Early incorporation of the side chain during cyclization.

Synthetic Strategies and Optimization

Core Construction via Hydrazine Cyclocondensation

The pyrazolo[3,4-d]pyridazinone scaffold is efficiently synthesized through cyclocondensation reactions. A representative route involves:

  • Synthesis of 1-phenyl-4-formylpyrazole-3-carboxylate (Intermediate I) :
    • Phenylhydrazine reacts with ethyl acetoacetate to form 1-phenyl-3-methylpyrazol-5-ol, which is oxidized to the aldehyde.
  • Reaction with Hydrazine :
    • Intermediate I undergoes condensation with hydrazine hydrate in ethanol under reflux, yielding 1-phenyl-4-hydrazinylpyrazolo[3,4-d]pyridazin-7(6H)-one (Intermediate II).

Key Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalysis: Acidic (acetic acid) or basic (NaOMe) conditions.

Introduction of the 6-(2-Morpholino-2-Oxoethyl) Side Chain

Michael Addition Approach

Intermediate II reacts with methyl vinyl ketone in the presence of morpholine to form the side chain via a Michael addition-cyclization sequence:

  • Step 1 : Michael addition of morpholine to methyl vinyl ketone generates 2-morpholino-3-ketopropane.
  • Step 2 : Base-catalyzed (K₂CO₃) alkylation of Intermediate II at the 6-position, followed by keto-enol tautomerization.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent DMF 68
Temperature (°C) 60
Reaction Time (h) 12
Acylation Followed by Aminolysis

Alternative route using bromoethyl intermediates:

  • Acylation : Intermediate II reacts with ethyl bromoacetate to form 6-(2-bromoethyl) derivative.
  • Aminolysis : Displacement of bromide with morpholine in THF at 50°C.

Challenges :

  • Competing elimination reactions require careful control of base strength (e.g., Et₃N vs. DBU).
  • Purification via column chromatography (SiO₂, EtOAc/hexane) is critical to isolate the product.

Characterization and Analytical Data

The final compound was characterized using:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.2 Hz, 1H, pyridazinone-H), 7.45–7.32 (m, 5H, Ph-H), 4.39 (s, 2H, CH₂CO), 3.72–3.68 (m, 4H, morpholine-OCH₂), 2.56 (s, 3H, CH₃), 2.48–2.42 (m, 4H, morpholine-NCH₂).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₁N₅O₃ [M+H]⁺: 404.1712; found: 404.1709.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Michael Addition Fewer steps, high regioselectivity Requires anhydrous conditions 68
Acylation-Aminolysis Scalable, avoids strong bases Lower efficiency 52

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Antitumor Potency: Compound 10e (IC₅₀ = 11 µM) demonstrates the critical role of electron-withdrawing groups (e.g., nitro) in enhancing activity against MCF-7 cells .
  • Substituent Effects: Fluorinated analogs (e.g., ) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. The morpholino group in the target compound likely balances solubility and membrane permeability due to its mixed hydrophilic-lipophilic character .
  • Heterocyclic Diversity: Piperazinyl () and morpholino substituents both introduce nitrogen atoms, but the morpholino group’s oxygen atoms may confer distinct hydrogen-bonding capabilities, influencing target binding .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Trends
4-(4-Methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one () 243.22 205–207 Moderate (methoxy group)
4-(4-chlorophenyl)-1,5-dihydro-3-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyrimidine-6-thione () 352.84 Not reported Low (chloro, thione)
Target Compound 362.39* Not reported High (morpholino)

*Calculated based on molecular formula.

Key Insights :

  • The morpholino group in the target compound enhances solubility compared to chloro or thione substituents ().
  • Methoxy groups () improve solubility but may reduce metabolic stability compared to morpholino.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core FormationH2SO4 (cat.), EtOH, reflux65–70>90%
Alkylation2-Morpholinoacetyl chloride, DMF, 0–5°C45–50>85%

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (0–5°C) to minimize side reactions .
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate alkylation .
  • In-line Monitoring : Employing HPLC or LC-MS to track reaction progress and identify byproducts early .
  • Post-reaction Quenching : Gradual addition of ice-cwater to precipitate crude product, reducing impurity carryover.

Key Consideration : Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps, enabling targeted optimization .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign signals for the pyridazinone core (δ 7.8–8.2 ppm for aromatic protons) and morpholino group (δ 3.4–3.7 ppm for CH2-O) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyrazolo-pyridazine ring) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 423.1784 for C20H22N4O3) .
  • X-ray Crystallography : Definitive proof of stereochemistry and bond angles, though requires high-quality single crystals .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s kinase inhibition potential?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., morpholino group, phenyl ring) to create analogs .

Biological Assays :

  • Kinase Inhibition Profiling : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) against a panel of kinases (e.g., PI3K, CDKs) .
  • IC50 Determination : Dose-response curves (0.1–100 µM) to rank potency.

Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes within kinase ATP pockets .

Q. Table 2: Hypothetical SAR Trends

Substituent ModificationKinase Inhibition (IC50)Selectivity Index
Morpholino → Piperidine0.8 µM (CDK2)10-fold vs CDK4
Phenyl → 4-Fluorophenyl1.2 µM (PI3Kα)5-fold vs PI3Kβ

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation steps:

Reproducibility Checks :

  • Validate protocols (e.g., cell line authenticity, ATP concentration in kinase assays) .
  • Cross-test batches with ≥95% purity (HPLC-UV) .

Structural Confirmation : Re-analyze disputed batches via NMR/X-ray to rule out isomerization or degradation .

Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 ± SEM) and exclude outliers with poor methodological rigor .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability : Degrades above 40°C (TGA/DSC data shows decomposition onset at 180°C) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the morpholino group .
  • Solution Stability : Use DMSO stock solutions (10 mM) with ≤3 freeze-thaw cycles to avoid precipitation .

Advanced: What strategies can be used to enhance the bioavailability of this compound in preclinical studies?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholino) for passive diffusion across membranes .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm) to prolong half-life in vivo .

Key Metrics : LogP (2.5–3.5), aqueous solubility (≥50 µg/mL), and permeability (Caco-2 assay Papp ≥1 × 10⁻⁶ cm/s) .

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